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Compound of Interest

Compound Name: TAS-120

Cat. No.: B1150175 Get Quote

Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of

the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1]

Its unique covalent binding mechanism sets it apart from other FGFR inhibitors, offering the

potential to overcome acquired resistance. This technical guide provides a comprehensive

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of futibatinib, intended for

researchers, scientists, and drug development professionals.

Pharmacokinetics
The pharmacokinetic profile of futibatinib has been characterized in preclinical models and

clinical trials, demonstrating properties that support its once-daily oral administration.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Futibatinib is readily absorbed after oral administration, with a time to maximum

plasma concentration (Tmax) of approximately 2 hours.[2]

Distribution: Information on the volume of distribution is not extensively detailed in the

provided search results.

Metabolism: Futibatinib is metabolized in the liver.

Excretion: The primary route of excretion is not specified in the provided search results.
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Pharmacokinetic Parameters
A Phase I, open-label, single-dose study in healthy volunteers provides insight into the

pharmacokinetic parameters of futibatinib at a 20 mg dose.[2] In a Phase I dose-escalation

study (NCT02052778), futibatinib exhibited dose-proportional pharmacokinetics at once-daily

(q.d.) doses.[3]

Parameter
Value (at 20 mg single
dose)

Reference

Cmax (Maximum Plasma

Concentration)

143% higher in mild hepatic

impairment
[2]

AUC0–inf (Area Under the

Curve)

Increased by 18-21% in

hepatic impairment
[2]

Tmax (Time to Cmax) ~2 hours [2]

t½ (Half-life) Not specified

Note: The provided data from the hepatic impairment study indicates changes relative to

healthy matched controls. Absolute values for healthy subjects were not detailed in the search

results.

Pharmacodynamics
The pharmacodynamic effects of futibatinib are directly linked to its mechanism of action as an

irreversible FGFR inhibitor.

Mechanism of Action
Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of

FGFR1, 2, 3, and 4.[1][4] This irreversible binding leads to a sustained blockade of FGFR

signaling, inhibiting downstream pathways such as the RAS-MAPK and PI3K-AKT cascades,

which are crucial for tumor cell proliferation and survival.[1]
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A key pharmacodynamic marker of futibatinib activity is the on-target effect of

hyperphosphatemia.[5] This occurs due to the inhibition of FGFR-mediated signaling, which

plays a role in phosphate homeostasis. The incidence and severity of hyperphosphatemia are

dose-dependent and serve as an indicator of target engagement.

Clinical Efficacy
The pivotal Phase II FOENIX-CCA2 trial (NCT02052778) demonstrated the clinical efficacy of

futibatinib in patients with previously treated, unresectable, locally advanced or metastatic

intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other

rearrangements.[6][7][8]

Efficacy Endpoint Result Reference

Objective Response Rate

(ORR)
41.7% [6][9]

Median Duration of Response

(mDOR)
9.7 months [8]

Disease Control Rate (DCR) 82.5% [6]

Median Progression-Free

Survival (mPFS)
9.0 months [6]

Median Overall Survival (mOS) 21.7 months [6]

Safety and Tolerability
The safety profile of futibatinib has been evaluated in several clinical trials. The most common

treatment-related adverse events (TRAEs) are consistent with the on-target effects of FGFR

inhibition.
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Adverse Event (All Grades) Incidence in FOENIX-CCA2 Reference

Hyperphosphatemia 91% [6]

Nail toxicities 47% [6]

Alopecia 33% [6]

Dry mouth 30% [6]

Grade ≥3 Treatment-
Related Adverse Event

Incidence in FOENIX-CCA2 Reference

Hyperphosphatemia 30-31% [6][9][10]

Increased Aspartate

Aminotransferase (AST)
7% [10]

Stomatitis 6% [10]

Fatigue 6% [10]

Experimental Protocols
In Vitro Assay for Covalent Inhibition: Time-Dependent
IC50 Assay
This assay is crucial for characterizing the irreversible binding nature of futibatinib.

Objective: To determine the time-dependent inhibitory potency (IC50) of futibatinib against

FGFR kinases.

Methodology:[11]

Reagent Preparation:

Recombinant FGFR enzyme solution.

Futibatinib stock solution serially diluted in DMSO.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://ccanewsonline.com/special-issues/2021-year-in-review-cca/initial-results-of-a-phase-2-foenix-cca2-study-of-futibatinib-in-intrahepatic-cca-with-fgfr2-fusions-rearrangements
https://ccanewsonline.com/special-issues/2021-year-in-review-cca/initial-results-of-a-phase-2-foenix-cca2-study-of-futibatinib-in-intrahepatic-cca-with-fgfr2-fusions-rearrangements
https://ccanewsonline.com/special-issues/2021-year-in-review-cca/initial-results-of-a-phase-2-foenix-cca2-study-of-futibatinib-in-intrahepatic-cca-with-fgfr2-fusions-rearrangements
https://ccanewsonline.com/special-issues/2021-year-in-review-cca/initial-results-of-a-phase-2-foenix-cca2-study-of-futibatinib-in-intrahepatic-cca-with-fgfr2-fusions-rearrangements
https://ccanewsonline.com/special-issues/2021-year-in-review-cca/initial-results-of-a-phase-2-foenix-cca2-study-of-futibatinib-in-intrahepatic-cca-with-fgfr2-fusions-rearrangements
https://www.researchgate.net/publication/361128651_Updated_results_of_the_FOENIX-CCA2_trial_Efficacy_and_safety_of_futibatinib_in_intrahepatic_cholangiocarcinoma_iCCA_harboring_FGFR2_fusionsrearrangements
https://pubmed.ncbi.nlm.nih.gov/36652354/
https://pubmed.ncbi.nlm.nih.gov/36652354/
https://pubmed.ncbi.nlm.nih.gov/36652354/
https://pubmed.ncbi.nlm.nih.gov/36652354/
https://www.benchchem.com/pdf/Technical_Support_Center_Covalent_Inhibitor_Experiments.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay buffer.

ATP/substrate solution.

Detection reagent.

Experimental Procedure:

In a multi-well plate, pre-incubate the FGFR enzyme with varying concentrations of

futibatinib for different durations (e.g., 0, 15, 30, 60 minutes).

Initiate the kinase reaction by adding the ATP/substrate solution.

Allow the reaction to proceed for a fixed time.

Stop the reaction and measure the signal using a suitable detection reagent (e.g.,

luminescence-based kinase assay).

Data Analysis:

Calculate the percent inhibition for each futibatinib concentration at each pre-incubation

time point.

A decrease in the IC50 value with increasing pre-incubation time is indicative of a

covalent, irreversible mechanism of action.

Clinical Trial Protocol: FOENIX-CCA2 (NCT02052778)
Study Design: A Phase II, open-label, single-arm, multicenter study.[12][13]

Patient Population: Patients with previously treated, unresectable, locally advanced or

metastatic iCCA with FGFR2 gene fusions or other rearrangements.[14]

Treatment: Futibatinib 20 mg administered orally once daily.[15]

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review

committee.[13]

Schedule of Assessments:
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Screening: Confirmation of FGFR2 gene fusion/rearrangement, baseline tumor assessments

(e.g., CT/MRI), ECOG performance status, and laboratory tests.

During Treatment:

Tumor assessments every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.

Monitoring of adverse events at each visit.

Laboratory tests (including serum phosphate) at regular intervals.

Patient-reported outcomes collected at specified time points.

End of Treatment/Follow-up:

End-of-treatment assessments.

Survival follow-up every 12 weeks.
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Caption: FGFR Signaling Pathway and Futibatinib's Mechanism of Action.
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Caption: In Vitro Experimental Workflow for Futibatinib Evaluation.

Caption: Logical Relationship of Futibatinib's Covalent Binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Futibatinib: A Deep Dive into its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150175#exploring-the-pharmacokinetics-and-
pharmacodynamics-of-futibatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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